molecular formula C17H18FNO2 B269392 N-(2-butoxyphenyl)-2-fluorobenzamide

N-(2-butoxyphenyl)-2-fluorobenzamide

Cat. No. B269392
M. Wt: 287.33 g/mol
InChI Key: CREOVHSYPPSTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 283.33 g/mol.

Mechanism of Action

N-(2-butoxyphenyl)-2-fluorobenzamide acts by binding to the Golgi apparatus and disrupting its function. The Golgi apparatus is responsible for the synthesis and trafficking of proteins and lipids, and disruption of this process can lead to cell death. N-(2-butoxyphenyl)-2-fluorobenzamide has also been shown to inhibit the activity of certain enzymes involved in protein glycosylation, which is a process that modifies proteins and is important for their function.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-fluorobenzamide has been shown to induce apoptosis in cancer cells by disrupting the Golgi apparatus and inhibiting protein glycosylation. N-(2-butoxyphenyl)-2-fluorobenzamide has also been found to inhibit the trafficking of neurotransmitter receptors, which can affect synaptic plasticity and learning and memory. In microbiology, N-(2-butoxyphenyl)-2-fluorobenzamide has been shown to inhibit the secretion of bacterial toxins by disrupting the Golgi apparatus.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-butoxyphenyl)-2-fluorobenzamide in lab experiments is its specificity for the Golgi apparatus, which allows for targeted disruption of this organelle. However, N-(2-butoxyphenyl)-2-fluorobenzamide can also have off-target effects and can be toxic to cells at high concentrations. Additionally, N-(2-butoxyphenyl)-2-fluorobenzamide has a short half-life and can be rapidly metabolized, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(2-butoxyphenyl)-2-fluorobenzamide. One area of interest is the development of N-(2-butoxyphenyl)-2-fluorobenzamide derivatives with improved specificity and potency. Another area of research is the study of N-(2-butoxyphenyl)-2-fluorobenzamide in combination with other drugs or therapies for cancer treatment. Additionally, further research is needed to understand the mechanisms underlying the effects of N-(2-butoxyphenyl)-2-fluorobenzamide on neurotransmitter receptor trafficking and synaptic plasticity. Finally, N-(2-butoxyphenyl)-2-fluorobenzamide could be further studied for its potential applications in microbiology, particularly in the development of new antibiotics or antimicrobial agents.

Synthesis Methods

The synthesis of N-(2-butoxyphenyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with butyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at high temperature and pressure, and the resulting product is purified through recrystallization. The yield of N-(2-butoxyphenyl)-2-fluorobenzamide obtained through this method is approximately 60%.

Scientific Research Applications

N-(2-butoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and microbiology. In cancer research, N-(2-butoxyphenyl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells by disrupting the Golgi apparatus, which is responsible for the synthesis and trafficking of proteins and lipids. N-(2-butoxyphenyl)-2-fluorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neuroscience, N-(2-butoxyphenyl)-2-fluorobenzamide has been used to study the trafficking of neurotransmitter receptors and the formation of synapses. N-(2-butoxyphenyl)-2-fluorobenzamide has been shown to inhibit the trafficking of AMPA receptors, which are involved in synaptic plasticity and learning and memory.
In microbiology, N-(2-butoxyphenyl)-2-fluorobenzamide has been used to study the secretion of bacterial toxins and the trafficking of bacterial proteins. N-(2-butoxyphenyl)-2-fluorobenzamide has been shown to inhibit the secretion of bacterial toxins by disrupting the Golgi apparatus.

properties

Product Name

N-(2-butoxyphenyl)-2-fluorobenzamide

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

CREOVHSYPPSTIH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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